2-methoxybutane-1-thiol
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Overview
Description
2-Methoxybutane-1-thiol: is an organic compound with the molecular formula C₅H₁₂OS . It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its distinctive odor, which is typical of thiols. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing thiols involves the nucleophilic substitution reaction. For 2-methoxybutane-1-thiol, this can be achieved by reacting 2-methoxybutane with a sulfur nucleophile such as sodium hydrosulfide.
One-Pot Synthesis: Another method involves a stepwise one-pot synthesis from acrylamides and sulfur.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using readily available starting materials and efficient reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides. For example, 2-methoxybutane-1-thiol can undergo oxidation to form 2-methoxybutane-1-disulfide.
Reduction: Thiols can be reduced to form corresponding hydrocarbons. this reaction is less common for this compound.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Lithium aluminum hydride or other strong reducing agents.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products Formed:
Disulfides: Formed through oxidation reactions.
Thioethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methoxybutane-1-thiol has several applications in scientific research:
Biology: Thiols play a crucial role in biological systems as antioxidants and in redox reactions.
Medicine: Thiols are known for their therapeutic properties, including their use as mucolytic agents and in the treatment of hypertension.
Industry: Thiols are used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxybutane-1-thiol involves its reactivity as a nucleophile and its ability to form C–S bonds. In biological systems, thiols can undergo redox reactions, acting as antioxidants by scavenging reactive oxygen species and protecting cells from oxidative damage . The sulfur atom in the thiol group can also participate in various enzymatic reactions, influencing cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Butane-1-thiol: Similar in structure but lacks the methoxy group.
2-Methoxyethanethiol: Similar in structure but has a shorter carbon chain.
2-Methoxypropane-1-thiol: Similar in structure but has a different carbon chain arrangement.
Uniqueness: 2-Methoxybutane-1-thiol is unique due to the presence of both a methoxy group and a thiol group on the same molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis. Its specific structure also influences its reactivity and applications in scientific research and industry .
Properties
CAS No. |
1855652-76-4 |
---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
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